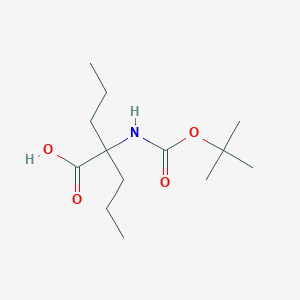

Boc-Dipropylglycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

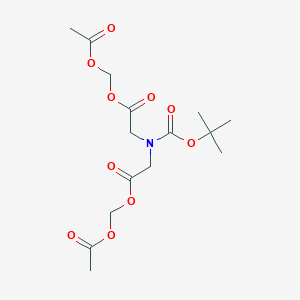

Boc-Dipropylglycine, also known as N-tert-butoxycarbonyl-N,N-dipropylglycine, is a chemical compound that belongs to the class of amino acids . It is used in several fields of research and industry due to its unique physical and chemical properties.

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Molecular Structure Analysis

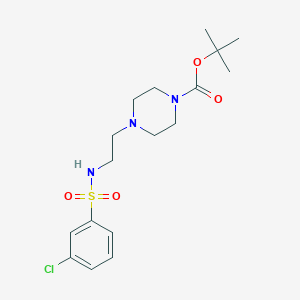

The molecular structure of this compound is represented by the Inchi Code: 1S/C13H25NO4/c1-6-8-13(9-7-2,10(15)16)14-11(17)18-12(3,4)5/h6-9H2,1-5H3,(H,14,17)(H,15,16) . The molecular weight of this compound is 259.35 .

Chemical Reactions Analysis

Boc-protected amines are unreactive to most bases and nucleophiles . This allows for the use of the fluorenylmethyloxycarbonyl group (Fmoc) as an orthogonal protecting group . The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) .

Physical and Chemical Properties Analysis

This compound is stored at 0-8°C . It appears as a colorless viscous oil to white powder .

科学的研究の応用

Conformational Design in Peptides

Nonstandard amino acids like dipropylglycine (Dpg) have been incorporated into peptides to impose local restrictions on polypeptide chain stereochemistry. Dpg, alongside dibutylglycine (Dbg), shows a helix-forming propensity similar to Aib (alpha-aminoisobutyric) residue. These amino acids have demonstrated the ability to form helices in crystals, contributing to the understanding of peptide structure and function (Karle et al., 1994).

Synthesis and Structure Characterization

In the realm of polypeptide synthesis, compounds like Fmoc-L-Lys (Boc)-Gly-OH have been studied for their structural characterization. This research is pivotal in simplifying and improving polypeptide synthesis, with lysine and glycine as raw materials. Such studies provide experimental and theoretical insights into amino protection reactions and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Induced Chirality in Peptides

The study of induced axial chirality in the biphenyl core of the Cα-tetrasubstituted α-amino acid residue Bip and its propagation in oligopeptides has been an area of research. This includes the understanding of chirality in dipeptides and its influence in helical oligopeptides (Mazaleyrat et al., 2004).

Conformational Effects as a Constrained Residue

Research has been conducted on C(alpha,alpha)-dipropargylglycine (Dprg), particularly its conformational preferences as a constrained residue. This includes the analysis of crystal structure and NMR results to establish conformational preferences, which is crucial in understanding peptide folding and structure (Damodharan et al., 2001).

Crown-Carrier-Axially Dissymmetric-α,α-Disubstituted Glycine

N-t-Boc 6-amino-1,11-(20-crown-6)-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid methyl ester has been synthesized as a potential building block for the synthesis of polypeptide supramolecular devices. This compound showcases the integration of crown-carrier and α,α-disubstituted glycine with axial dissymmetry (Mazaleyrat et al., 1997).

作用機序

Target of Action

Boc-Dipropylglycine is a type of Boc-protected amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids. In the context of cancer research, Boc-Gly-Pro, a similar compound, has been used to target fibroblast activation protein (FAP), a serine protease overexpressed on the surface of tumor-associated fibroblasts .

Mode of Action

The Boc group in this compound provides protection for the amino group during peptide synthesis . This protection allows for specific reactions to occur without unwanted interference from the amino group. The Boc group is stable towards most nucleophiles and bases . In the case of Boc-Gly-Pro, it is recognized and cleaved by FAP, releasing the active compound .

Biochemical Pathways

The cleavage of the Boc group can be a crucial step in these pathways .

Pharmacokinetics

The Boc group could potentially enhance the compound’s stability and bioavailability .

Result of Action

The result of this compound’s action would depend on the specific context in which it is used. In the case of Boc-Gly-Pro, the cleavage of the Boc group by FAP releases the active compound, leading to anticancer activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of the Boc group . Furthermore, the presence of specific enzymes, such as FAP in the case of Boc-Gly-Pro, is necessary for the compound to exert its effects .

Safety and Hazards

将来の方向性

Peptide drug development, which includes compounds like Boc-Dipropylglycine, has made great progress in the last decade thanks to new production, modification, and analytic technologies . The use of these nanostructures has been demonstrated in various fields including the design of molecular motors, the delivery of therapeutic agents, the development of energy storage devices, and the fabrication of piezoelectric-based sensors .

生化学分析

Biochemical Properties

It is known that the Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis as a protecting group for amines . This suggests that Boc-Dipropylglycine may interact with enzymes, proteins, and other biomolecules in a manner similar to other Boc-protected amines.

Cellular Effects

It is known that Boc-protected amines can have various effects on cells depending on the specific amine and the context in which it is used .

Molecular Mechanism

The Boc group in this compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Temporal Effects in Laboratory Settings

It is known that Boc-protected amines can be stable under certain conditions and can be deprotected under others .

Dosage Effects in Animal Models

It is known that the effects of various biochemical compounds can vary with different dosages in animal models .

Metabolic Pathways

Subcellular Localization

It is known that various biochemical compounds can localize to specific compartments or organelles depending on their properties and the context in which they are used .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-6-8-13(9-7-2,10(15)16)14-11(17)18-12(3,4)5/h6-9H2,1-5H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRIQSNBJUTETD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2417253.png)

![3-(2-chlorophenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2417258.png)

![Ethyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2417259.png)

![Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2417266.png)

![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)